N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with benzylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound has a similar anthraquinone structure but with a different substituent.
1-Nitro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid benzylamide: Another related compound with a nitro group instead of a benzyl group.
Uniqueness
N-Benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
918800-17-6 |
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Molecular Formula |
C22H15NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-benzyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C22H15NO3/c24-20-16-8-4-5-9-17(16)21(25)19-12-15(10-11-18(19)20)22(26)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,23,26) |
InChI Key |
VGOLVHFOMMCQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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